molecular formula C11H18O2 B14486002 Ethyl 2-cyclohexylidenepropanoate CAS No. 63963-01-9

Ethyl 2-cyclohexylidenepropanoate

Cat. No.: B14486002
CAS No.: 63963-01-9
M. Wt: 182.26 g/mol
InChI Key: GKYTXKTWJSHPFK-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexylidenepropanoate is an organic compound with the molecular formula C11H18O2. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an ethyl group. This compound is known for its unique structure, which includes a cyclohexylidene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclohexylidenepropanoate can be synthesized through the esterification of 2-cyclohexylidenepropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method ensures a consistent and efficient production of the ester, minimizing the formation of by-products.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 2-cyclohexylidenepropanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Aqueous HCl or NaOH, reflux conditions.

    Reduction: LiAlH4 in dry ether, room temperature.

    Oxidation: KMnO4 in acidic or basic medium, elevated temperature.

Major Products Formed:

    Hydrolysis: 2-cyclohexylidenepropanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl 2-cyclohexylidenepropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

Ethyl 2-cyclohexylidenepropanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. While these compounds share the ester functional group, this compound is unique due to its cyclohexylidene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the structural features of the cyclohexylidene ring are advantageous.

Comparison with Similar Compounds

  • Ethyl acetate
  • Ethyl propanoate
  • Methyl butyrate

Properties

CAS No.

63963-01-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 2-cyclohexylidenepropanoate

InChI

InChI=1S/C11H18O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h3-8H2,1-2H3

InChI Key

GKYTXKTWJSHPFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCCCC1)C

Origin of Product

United States

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